

# Dihydropashanone: A Technical Review of its Therapeutic Potential

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## Compound of Interest

Compound Name: Dihydropashanone

Cat. No.: B016698

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## Introduction

**Dihydropashanone**, a natural dihydrochalcone, has emerged as a compound of significant interest in the scientific community due to its potential therapeutic applications. Isolated from plants such as Angelica species and Lindera erythrocarpa, this small molecule has demonstrated promising anti-inflammatory and neuroprotective properties in preclinical studies. [1] This technical guide provides a comprehensive overview of the current literature on **dihydropashanone**, focusing on its biological activities, mechanism of action, and available experimental data.

## Chemical Properties

Property	Value	Source
Molecular Formula	C <sub>17</sub> H <sub>18</sub> O <sub>5</sub>	[2]
Molecular Weight	302.32 g/mol	[2]
CAS Number	41997-41-5	N/A
Appearance	Solid	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	N/A
Purity	Typically >98% for research purposes	[2]

## Biological Activities and Mechanism of Action

**Dihydropashanone** exhibits a dual mechanism of action, contributing to its anti-inflammatory and neuroprotective effects. These activities are primarily mediated through the modulation of two key signaling pathways: the NF-κB pathway and the Nrf2/HO-1 pathway.

### Anti-Inflammatory Effects

**Dihydropashanone** has been shown to significantly inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage-like cells (BV2 and RAW264.7). [1] This inhibition is achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

**Dihydropashanone** treatment has been observed to prevent the degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent gene expression.[1]

The downstream effects of this inhibition include a reduction in the production of:

- Nitric Oxide (NO): A key inflammatory mediator.

- Tumor Necrosis Factor-alpha (TNF- $\alpha$ ): A pro-inflammatory cytokine.
- Interleukin-6 (IL-6): Another important pro-inflammatory cytokine.
- Prostaglandin E2 (PGE<sub>2</sub>): A lipid mediator of inflammation.

Furthermore, **dihydropashanone** has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE<sub>2</sub>, respectively.[2]

## Neuroprotective Effects

**Dihydropashanone** has demonstrated a significant protective effect against glutamate-induced cytotoxicity in neuronal cells (HT22).[1] This neuroprotective activity is primarily attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[1]

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In the presence of oxidative stress, such as that induced by excessive glutamate, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including HO-1. HO-1 is a potent antioxidant enzyme that plays a crucial role in cellular defense against oxidative damage.

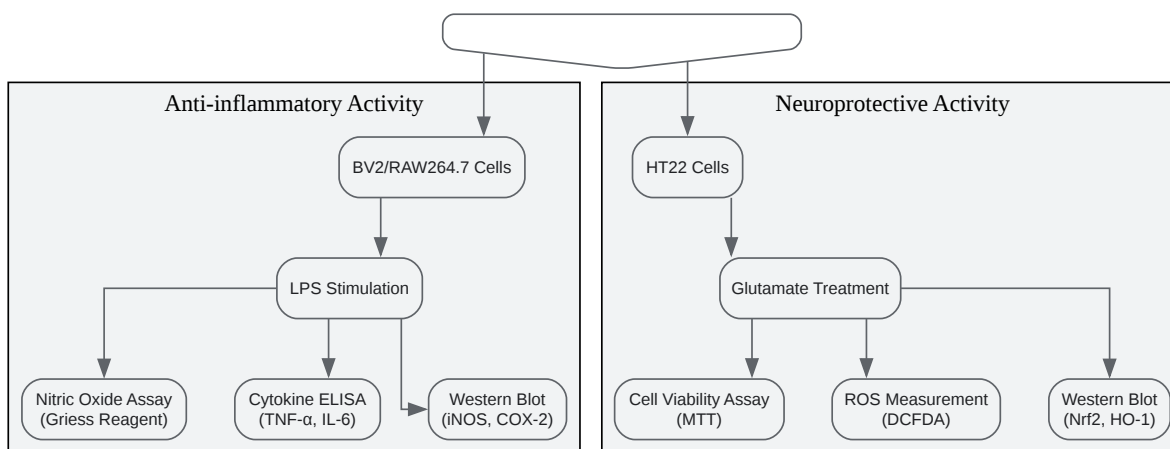
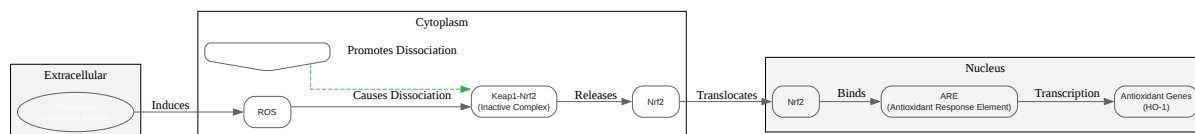
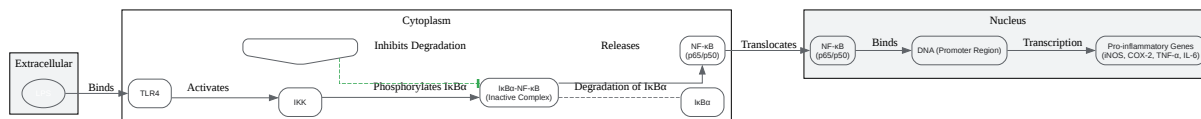
Treatment with **dihydropashanone** has been shown to promote the nuclear translocation of Nrf2 and increase the expression of HO-1, thereby enhancing the antioxidant capacity of neuronal cells and protecting them from glutamate-induced oxidative stress and cell death.[1]

## Quantitative Data

While studies have demonstrated a concentration-dependent effect of **dihydropashanone**, specific IC<sub>50</sub> or EC<sub>50</sub> values for its anti-inflammatory and neuroprotective activities are not consistently reported in the currently available literature. The following table summarizes the observed effects at a key concentration.

Biological Activity	Cell Line	Treatment	Key Finding	Reported Concentration	Source
Anti-inflammatory	BV2	LPS	Maximum inhibition of NO, TNF- $\alpha$ , IL-6, and PGE <sub>2</sub> production.	40 $\mu$ M	<a href="#">[2]</a>
Neuroprotection	HT22	Glutamate	Significant protective effect against neuronal cell damage.	40 $\mu$ M	<a href="#">[2]</a>

## Signaling Pathway Diagrams



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## References

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